molecular formula C27H26N4O3S2 B12161243 N'-[(Z)-(3-methoxyphenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide

N'-[(Z)-(3-methoxyphenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide

Cat. No.: B12161243
M. Wt: 518.7 g/mol
InChI Key: KHNQDUHQLIZFQO-MBTHVWNTSA-N
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Description

(E)-N’-(3-methoxybenzylidene)-2-((4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its intricate molecular structure, which includes a methoxybenzylidene group, a hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl moiety, and an acetohydrazide linkage. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(3-methoxybenzylidene)-2-((4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetohydrazide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Preparation of 3-methoxybenzaldehyde: This can be achieved through the methylation of 3-hydroxybenzaldehyde using dimethyl sulfate in the presence of a base.

    Synthesis of the thienopyrimidine core: This involves the cyclization of appropriate starting materials, such as 2-aminothiophenol and ethyl acetoacetate, under acidic conditions to form the thienopyrimidine ring system.

    Formation of the hydrazide: The thienopyrimidine intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazide.

    Condensation reaction: Finally, the hydrazide is condensed with 3-methoxybenzaldehyde under reflux conditions in ethanol to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(3-methoxybenzylidene)-2-((4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the carbonyl groups to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium ethoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Sodium ethoxide, other nucleophiles, typically in polar aprotic solvents.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(E)-N’-(3-methoxybenzylidene)-2-((4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-N’-(3-methoxybenzylidene)-2-((4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetohydrazide is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Inhibiting or activating specific enzymes or receptors involved in cellular processes.

    Interfering with DNA/RNA synthesis: Disrupting the replication or transcription of genetic material in cells.

    Inducing oxidative stress: Generating reactive oxygen species that can damage cellular components and lead to cell death.

Comparison with Similar Compounds

(E)-N’-(3-methoxybenzylidene)-2-((4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetohydrazide can be compared with other similar compounds, such as:

    Thienopyrimidine derivatives: These compounds share the thienopyrimidine core and may exhibit similar biological activities.

    Benzylidene derivatives: Compounds with benzylidene groups that may have comparable chemical reactivity and applications.

    Hydrazide derivatives: Molecules containing hydrazide linkages that can be used in similar synthetic and biological contexts.

The uniqueness of (E)-N’-(3-methoxybenzylidene)-2-((4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetohydrazide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H26N4O3S2

Molecular Weight

518.7 g/mol

IUPAC Name

N-[(Z)-(3-methoxyphenyl)methylideneamino]-2-[[3-(4-methylphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C27H26N4O3S2/c1-17-10-12-19(13-11-17)31-26(33)24-21-8-3-4-9-22(21)36-25(24)29-27(31)35-16-23(32)30-28-15-18-6-5-7-20(14-18)34-2/h5-7,10-15H,3-4,8-9,16H2,1-2H3,(H,30,32)/b28-15-

InChI Key

KHNQDUHQLIZFQO-MBTHVWNTSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)N/N=C\C4=CC(=CC=C4)OC)SC5=C3CCCC5

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)NN=CC4=CC(=CC=C4)OC)SC5=C3CCCC5

Origin of Product

United States

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